
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
β-carboline derivatives, including tetrahydro-β-carbolines, are typically synthesized through Pictet-Spengler condensation, followed by various modifications such as esterification, cyclization, and functional group transformations. For instance, the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from specific ketones has been explored through cyclization with acidic catalysts followed by reactions with alcohols to produce the corresponding esters (Hanzawa et al., 2012). Another method involves the esterification of carboxylic acids with alcohols and phenols using coupling reagents under mild conditions (Balalaie et al., 2008).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. The molecular structure often includes a tricyclic core with nitrogen atoms, which is fundamental to its biological activity. Studies have detailed the structure of similar compounds, providing insights into their conformation and the effects of substituents on their overall shape and reactivity.
Chemical Reactions and Properties
β-carboline derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidations, and further condensations. These reactions are pivotal in modifying the compound to enhance its biological activity or to understand its reactivity pattern. For example, reactions involving methyl esters with different nucleophiles have been studied to produce novel compounds (Jakubkienė et al., 2007).
Physical Properties Analysis
The physical properties of β-carboline derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties can influence the compound's suitability for use in pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different chemical agents, and photochemical behavior, define the versatility and potential applications of β-carboline derivatives. Investigations into the photophysical properties of methyl beta-carboline-3-carboxylate, for instance, have provided valuable information on the hydrogen bonding interactions and fluorescence emissions of these compounds (Reyman et al., 2003).
科学研究应用
Tetrahydro-β-carbolines in Drug Development
Tetrahydro-β-carbolines, due to their diverse biological activities, are subjects of significant interest in medicinal chemistry. Research has focused on the design, structure, and biological characteristics of synthetic compounds featuring the tetrahydro-β-carboline scaffold. These efforts aim to explore structure-activity relationships (SAR) and potentially lead to the development of new therapeutic agents. For instance, a review on synthetic bioactive tetrahydro-β-carbolines highlights their role in drug discovery, emphasizing the scaffold's prevalence in both natural products and marketed drugs (Wang et al., 2021).
Synthesis and Chemical Modifications
The Pictet-Spengler reaction is a cornerstone synthetic technique for preparing tetrahydro-β-carboline scaffolds, including those functionalized at the C-1 position. This reaction has been utilized extensively in combinatorial chemistry to generate diverse derivatives of tetrahydro-β-carbolines, offering a pathway for the synthesis of compounds with potential biological activity. Reviews covering advancements in synthetic methodologies for tetrahydro-β-carbolines, both in solution phase and on solid phase, shed light on the adaptability and utility of these compounds in drug development (Rao et al., 2017).
Environmental Impacts and Biodegradation
Research on fatty acid methyl esters (FAME), which are structurally related to the compound , indicates their biodegradability and the natural attenuation processes in soil and groundwater. Although primarily focused on biodiesel components, such studies inform on the environmental behavior of similar ester compounds, suggesting potential for environmental safety and sustainability considerations in the use of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester (Thomas et al., 2017).
属性
IUPAC Name |
methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKPCJAOVAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558896 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester | |
CAS RN |
121911-03-3 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




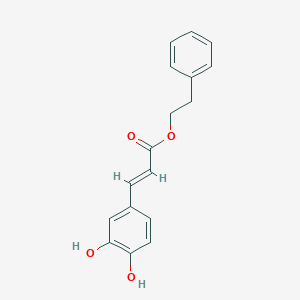


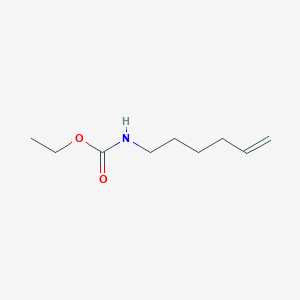
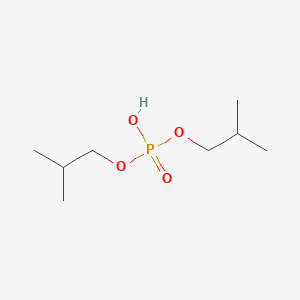
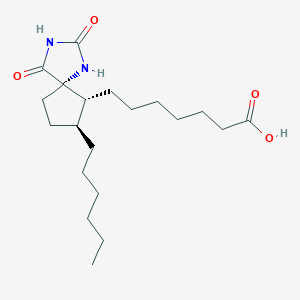
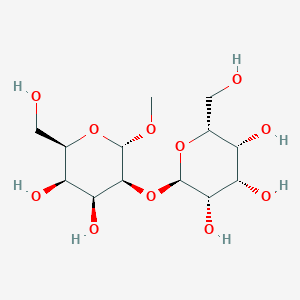
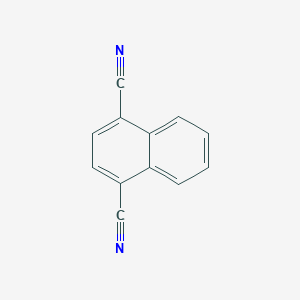
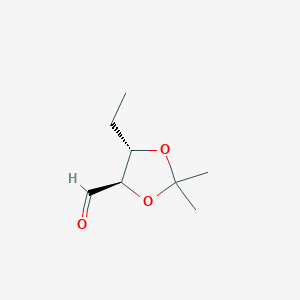
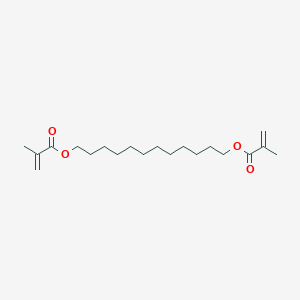
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)